molecular formula C12H16N2O3S2 B2952861 3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine CAS No. 1351630-42-6

3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B2952861
CAS No.: 1351630-42-6
M. Wt: 300.39
InChI Key: KUGBNGNPMZSWNP-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine is a benzothiazole-derived compound characterized by a 2-ethoxyethyl substituent at position 3 and a methylsulfonyl group at position 5. The benzo[d]thiazole core is a bicyclic structure fused with sulfur and nitrogen, which is often associated with diverse biological activities. The methylsulfonyl group is a strong electron-withdrawing substituent, which may modulate electronic effects, reactivity, and intermolecular interactions .

For instance, compounds with modifications at positions 3 and 6 (e.g., methoxyethyl, methylthioethyl, or halogen substituents) have been synthesized and evaluated for antifungal, antibacterial, and central nervous system (CNS)-related activities .

Properties

IUPAC Name

3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-3-17-7-6-14-10-5-4-9(19(2,15)16)8-11(10)18-12(14)13/h4-5,8,13H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGBNGNPMZSWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular structure of this compound includes:

  • A benzothiazole core, which is known for various biological activities.
  • An ethoxyethyl side chain that may enhance solubility and bioavailability.
  • A methylsulfonyl group that can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Compounds with similar structural motifs to this compound have been reported to exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles are known to have activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of both sulfonyl and ethoxy groups is believed to contribute to enhanced antimicrobial efficacy by improving interaction with bacterial cell membranes .

Anti-inflammatory Effects

Benzothiazole derivatives often demonstrate anti-inflammatory properties. Studies suggest that this compound may inhibit inflammatory pathways by modulating the activity of enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). The anti-inflammatory potential can be attributed to the compound's ability to suppress pro-inflammatory cytokines and mediators .

Anticancer Properties

Research indicates that benzothiazole derivatives possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival. In vitro studies have shown that similar compounds can effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates .

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial activity of various benzothiazole derivatives, including those structurally related to this compound. The results demonstrated significant zones of inhibition against Gram-positive and Gram-negative bacteria, indicating strong antibacterial potential .
  • Anti-inflammatory Evaluation : In an experimental model using carrageenan-induced paw edema in rats, a related compound showed a notable reduction in edema formation, suggesting effective anti-inflammatory action. The percentage inhibition was significantly higher compared to control groups .
  • Cytotoxicity Assay : In vitro assays conducted on cancer cell lines revealed that compounds similar to this compound exhibited cytotoxic effects, with IC50 values indicating potent anticancer properties. These findings support further investigation into its therapeutic applications in oncology .

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Interaction with Cellular Targets : It may bind to specific receptors or proteins within cells, altering signaling pathways that lead to apoptosis or reduced inflammation.

Scientific Research Applications

The compound "3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine" is a complex organic molecule with a variety of applications, particularly in medicinal chemistry. Research suggests that compounds with similar structures exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Potential Applications

Although the biological activity of (Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has not been explicitly documented, its potential can be inferred from the presence of biologically active functional groups. Studies on related compounds indicate they may interact with biological targets, such as enzymes involved in inflammation and cancer progression, suggesting their potential as lead compounds for drug development. The combination of a chloro substituent with a complex thiazole framework may enhance target specificity and biological activity compared to simpler analogs, with sulfonyl and ethoxy groups further diversifying its chemical reactivity and potential applications in medicinal chemistry.

Structural Variations and Activities

  • (Z)-2-chloro-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: The uniqueness of this compound lies in the combination of a chloro substituent with a complex thiazole framework, which may enhance its target specificity and biological activity compared to simpler analogs.
  • (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide: This compound exhibits a (Z) configuration, which can significantly influence its chemical behavior and biological activity. The presence of the ethoxyethyl group and the methylsulfonyl substituent enhances its solubility and reactivity, making it a candidate for various applications in medicinal chemistry.
  • (E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide: This is another variation of the compound, with a molecular weight of 464.6 and the molecular formula C21H24N2O6S2C_{21}H_{24}N_2O_6S_2 .
  • (Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: This compound has the molecular formula C19H19BrN2O4S2C_{19}H_{19}BrN_2O_4S_2 .

Comparison with Similar Compounds

3-(2-Methoxyethyl) Derivatives

  • 3-(2-Methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine (): This analog replaces the ethoxy group with a methoxy group, shortening the alkyl chain. The reduced steric bulk may alter binding affinity in biological systems.
  • 3-Ethylbenzo[d]thiazol-2(3H)-imine ():
    A simpler ethyl substituent at position 3 lacks the ether oxygen, reducing polarity. This compound (C₉H₁₀N₂S, MW 178.25) is a precursor in synthesizing more complex derivatives and highlights how alkyl chain length impacts physicochemical properties .

3-(2-(Methylthio)ethyl) Derivatives

  • 6-Fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride (): The methylthioethyl group introduces a sulfur atom, increasing hydrophobicity.

Substituent Variations at Position 6

Halogen-Substituted Derivatives

  • 6-Bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate ():
    Bromine at position 6 increases molecular weight (C₁₇H₁₈BrN₂O₄S₂, MW 465.36) and may influence halogen bonding in crystal structures. The tosylate salt improves solubility, a strategy applicable to the target compound for pharmaceutical formulation .

Physicochemical and Spectral Data Comparison

Compound Name (Example) Substituents (Position 3/6) Molecular Formula Melting Point (°C) Key Spectral Data (NMR, IR) Bioactivity
Target Compound 2-ethoxyethyl / methylsulfonyl C₁₂H₁₆N₂O₂S₂ Not reported Not reported Not reported
3-(2-Methoxyethyl)-6-(methylsulfonyl)... 2-methoxyethyl / methylsulfonyl C₁₁H₁₄N₂O₂S₂ Not reported Not reported Not reported
6-Bromo-3-(2-ethoxyethyl)... tosylate 2-ethoxyethyl / bromo C₁₇H₁₈BrN₂O₄S₂ Not reported Single-crystal X-ray (P2₁/n space group) Not reported
4d () oxadiazolylmethyl / H C₁₇H₁₄N₄O₂S 165–167 ¹H-NMR (δ 2.41, s, CH₃), IR 1680 cm⁻¹ (C=O) Antifungal (moderate)

Computational and Structural Insights

  • Hydrogen Bonding : In analogs like 3,3'-[(3-benzimidazolyl)methylene]bis(4-hydroxycoumarin):5-methyl-1,3-thiazol-2(3H)-imine (), intermolecular hydrogen bonds (e.g., N–H···O) stabilize crystal packing. The target compound’s ethoxyethyl group may participate in similar interactions, affecting solubility and stability .
  • DFT Analysis : Studies on thiazole-imine derivatives using B3LYP/6-311G methods () reveal that electron-withdrawing groups like methylsulfonyl lower LUMO energies, enhancing electrophilicity. This property could make the target compound reactive in biological systems .

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